Compound Description: Volitinib is a potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor currently under clinical development for cancer treatment. []
Relevance: While structurally distinct from the target compound, Volitinib shares a crucial feature: the presence of a 1-methyl-1H-pyrazol-4-yl moiety. This shared element suggests potential overlap in their binding interactions with biological targets, despite differences in their overall structures. []
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor, exhibiting significant effects in rodent models for schizophrenia without undesirable central nervous system side effects. []
Relevance: This compound and 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine share the 1-ethyl-1H-pyrazol-4-yl group. This structural similarity suggests a potential for shared biological activity profiles, particularly regarding interactions with GlyT1. []
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for Cushing's syndrome. []
Relevance: CORT125134 contains the (1-methyl-1H-pyrazol-4-yl)sulfonyl group, a key structural element also present in 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine. This shared motif suggests these compounds might interact with similar biological targets, albeit with potentially different binding affinities and specificities. []
Compound Description: AMG 337 is a potent and selective MET inhibitor, exhibiting robust in vivo antitumor activity and significant inhibition of MET phosphorylation in preclinical models. []
Relevance: Both AMG 337 and the target compound incorporate a 1-methyl-1H-pyrazol-4-yl unit within their structures. This commonality suggests potential similarities in their binding modes to target proteins and highlights the significance of this moiety for biological activity. []
Compound Description: This compound is a highly selective c-Met inhibitor. Despite promising preclinical characteristics, it exhibited broad phosphodiesterase (PDE) family inhibition, leading to myocardial degeneration in rats and ultimately its termination as a preclinical candidate. []
Compound Description: This molecule is a potent and orally available GlyT1 inhibitor, representing a structurally distinct backup compound to 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide. []
Relevance: While lacking a direct structural similarity to 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine, this compound's shared activity as a GlyT1 inhibitor suggests a possible convergence on a similar mechanism of action. []
Compound Description: BPR-890 is a potent and selective cannabinoid-1 receptor inverse agonist discovered through structural modifications of an active metabolite. It exhibits high antiobesity efficacy in diet-induced obese mice. []
Relevance: BPR-890 and the target compound share a common structural element: the 1-ethyl-1H-pyrazol scaffold. This shared feature, albeit with different substitution patterns, indicates a possible overlap in their pharmacophores and suggests that modifications to this scaffold could be explored to modulate activity and selectivity for specific targets. []
Compound Description: This compound is a high-affinity A2B adenosine receptor (AdoR) antagonist with significant selectivity over other AdoR subtypes (A1, A2A, A3). Its development stemmed from the pursuit of therapeutics for asthma, potentially targeting AdoR-mediated bronchial hyperresponsiveness. []
Relevance: The presence of the 1-(benzyl)-1H-pyrazol-4-yl core in this compound and the target compound, 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine, highlights the importance of this scaffold for biological activity. The variation in substituents on the benzyl and pyrazole rings in these compounds offers valuable insights into structure-activity relationships, potentially guiding the optimization of selectivity and potency for specific targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.